硫酸铜一水合物

描述

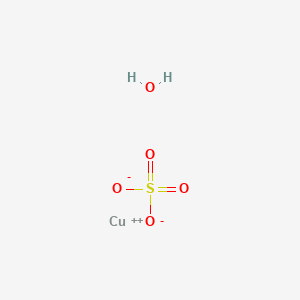

Cupric sulfate, also known as copper (II) sulfate, is an inorganic compound with the formula CuSO4 . It forms as large, bright blue crystals containing five molecules of water (CuSO4·5H2O) and is also known as blue vitriol . The anhydrous salt is created by heating the hydrate to 150 °C (300 °F) .

Synthesis Analysis

Cupric sulfate is produced industrially by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . In a laboratory setting, it can be synthesized by combining aqueous copper (II) sulfate, ethanol, and ammonia . The balanced equation for this reaction is: CuSO4 + 4 NH3 (aq) + H2O → Cu(NH3)4SO4(aq)·H2O .Molecular Structure Analysis

The molecular weight of cupric sulfate is 159.609 . The IUPAC Standard InChI is InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 . The 3D structure of cupric sulfate can be viewed using Java or Javascript .Chemical Reactions Analysis

Cupric sulfate is used primarily for agricultural purposes, as a pesticide, germicide, feed additive, and soil additive . It also serves as a catalyst in various chemical reactions and finds extensive use as a reagent in analytical chemistry for quantifying protein and amino acid concentrations .Physical And Chemical Properties Analysis

Cupric sulfate is highly soluble in water, with solubility values of 1.055 molal at 10°C and 1.502 molal at 30°C . It has a melting point of 110°C for the pentahydrate form and decomposes before boiling .科学研究应用

分析化学应用

铜还原抗氧化能力 (CUPRAC) 测定

硫酸铜一水合物在 CUPRAC 测定中发挥着至关重要的作用,该方法广泛用于测定复杂样品的抗氧化能力。CUPRAC 测定基于将 Cu(II) 还原为 Cu(I),而 Cu(I) 由样品中存在的抗氧化剂促进生成,从而导致可定量测量的比色变化。该方法的优点在于其适用性、简单性和可靠性,可用于评估各种物质的抗氧化活性,包括食品、药品和生物样品 (Munteanu & Apetrei, 2021)。

环境科学应用

铜毒性和生态毒理学

在环境研究中,铜的毒性(通常以硫酸铜的形式研究)对水生生物的影响已被广泛综述。共识是,游离铜离子比其他形式的铜(例如有机络合铜)表现出更高的毒性。这种理解对于评估铜对水生生态系统的影响以及制定水质准则至关重要 (Nor, 1987)。

材料科学应用

催化和合成

硫酸铜用作有机化合物合成的催化剂,证明了其在促进各种化学反应方面的有效性。例如,它已被综述用于丙烯酸烯丙酯的催化合成,表明其作为有机合成工艺中的一种有价值的催化剂的潜力 (Shi-bin, 2005)。

作用机制

Target of Action

Copper sulfate monohydrate primarily targets copper transport proteins such as Ctr1 . These proteins are responsible for the uptake of copper into cells, which is essential for various physiological processes .

Mode of Action

Copper sulfate monohydrate interacts with its targets by being absorbed into cells via the high affinity copper uptake protein (Ctr1) . Once inside the cell, copper can be reduced to the Cu1+ form prior to transport .

Biochemical Pathways

Copper sulfate monohydrate affects several biochemical pathways. Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is also involved in the formation of superoxide dismutase (SOD) and guaiacol peroxidase (GPOX) , enzymes that play crucial roles in the cellular response to oxidative stress .

Pharmacokinetics

The pharmacokinetics of copper sulfate monohydrate involve its absorption, distribution, metabolism, and excretion (ADME). About 80 percent of the absorbed copper is bound to liver metallothionein; the remainder is included into cytochrome c oxidase or sequestered by lysosomes . The compound is highly soluble in water, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of copper sulfate monohydrate’s action are diverse. An excess of copper ions in cells can generate free radicals and increase oxidative stress . This can lead to changes in gene expression, enzyme activity, and the amount of antioxidants . In addition, copper sulfate monohydrate can trigger a specific form of cell death, namely, cuproptosis, which is triggered by excessive levels of intracellular copper .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of copper sulfate monohydrate. Soil contamination with heavy metals like copper can cause toxic effects on plants as well as on animals and humans . The structure of the transcriptionally active bacterial community in the soil can be significantly impacted by bioavailable copper, overruling other environmental factors such as season and pH .

安全和危害

未来方向

属性

IUPAC Name |

copper;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKLGTUKGYURDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058284 | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10257-54-2, 23254-43-5 | |

| Record name | Cupric sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfate (CuSO4) monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid copper(2+) salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper(II) sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348B1AZ336 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Copper sulfate monohydrate influence its dehydration process?

A: The crystalline structure of Copper sulfate monohydrate plays a crucial role in its dehydration behavior. Research using terahertz whispering gallery mode resonators (THz-WGMR) demonstrated that the dehydration process from Copper sulfate pentahydrate (CuSO₄·5H₂O) to Copper sulfate trihydrate (CuSO₄·3H₂O) and then to Copper sulfate monohydrate exhibits distinct blueshifts in resonance frequency. These shifts are directly related to the removal of water molecules from the crystal lattice, highlighting the impact of structural changes on the material's properties. []

Q2: Can Copper sulfate monohydrate be used as a chemical heat storage material?

A: Yes, research suggests that Copper sulfate monohydrate holds potential for low-temperature chemical heat storage applications. Studies have investigated its hydration reaction with moist air flow, revealing feasible reaction rates at high humidity and temperatures around 40 °C. The energy released during hydration could be harnessed for heat storage, though further research is needed to optimize the process and evaluate its efficiency. []

Q3: How does the physical state of Copper sulfate monohydrate (amorphous vs. crystalline) impact its reactivity?

A: Studies using deuterium exchange reactions have shown that amorphous Copper sulfate monohydrate exhibits a higher degree of exchange compared to its crystalline counterpart. This increased reactivity is attributed to the larger surface area of the amorphous form, allowing for greater interaction with water molecules. [] This finding underscores the importance of considering physical state when evaluating the chemical behavior of Copper sulfate monohydrate.

Q4: Can Copper sulfate monohydrate be used to enhance vibrational strong coupling in plasmonic systems?

A: Research has demonstrated the successful utilization of Copper sulfate monohydrate thin films in achieving multi-mode vibrational strong coupling with plasmonic substrates. Notably, the broad linewidths of plasmon resonances allowed for simultaneous strong coupling with both symmetric and asymmetric vibrational modes of water within the Copper sulfate monohydrate film. [] This finding opens new avenues for manipulating molecular vibrational responses and potentially influencing chemical reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)

![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/no-structure.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B3421897.png)

![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)

![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)